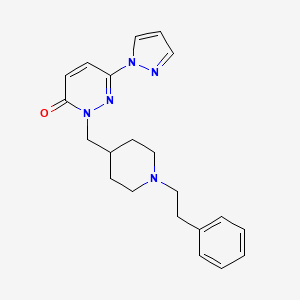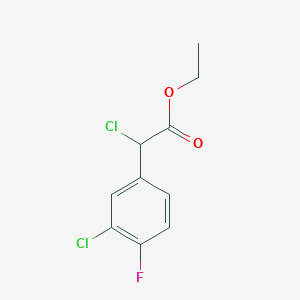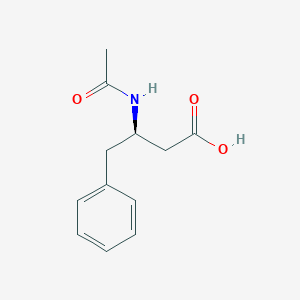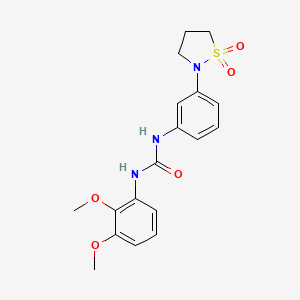
2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of pyridazinone derivatives, which have been studied for their various pharmacological activities.
Scientific Research Applications
Synthesis and Antioxidant Activity
2-((1-Phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one and its derivatives have been synthesized through various methods, including microwave-assisted synthesis. These compounds have shown significant antioxidant activity, which was evaluated using the 1,1-phenyl-2-picrylhydrazyl (DPPH) assay. This indicates potential utility in applications where oxidative stress is a factor (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antitumor and Antimicrobial Properties
Certain pyrazolopyridine derivatives, including the specific compound , have shown promising antitumor activity against liver and breast cell lines. Additionally, these compounds have been screened for their antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity, demonstrating potential as antimicrobial agents (El‐Borai et al., 2013).
Molecular Docking and In Vitro Screening
In a study focusing on molecular docking and in vitro screening, novel pyridine and fused pyridine derivatives, including this compound, were created. These compounds exhibited antimicrobial and antioxidant activity, and molecular docking screenings indicated moderate to good binding energies with target proteins (Flefel et al., 2018).
Tautomerism and Structural Analysis
Research into the tautomerism and structural behavior of similar aza heterocycles, including pyrazolopyridin-3-ones, has provided insights into their stability and reactivity in various conditions, contributing to a deeper understanding of their chemical properties (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Energetic Molecular Solids
Studies on the formation of energetic multi-component molecular solids, which include aza compounds like pyrazolopyridin-3-ones, have shown the significance of hydrogen bonds and weak intermolecular interactions in the assembly of larger molecular architectures. This research is essential for the development of new materials with specific properties (Wang, Hu, Wang, Liu, & Huang, 2014).
Antibacterial Evaluation of Heterocyclic Compounds
The synthesis of new heterocyclic compounds, including pyrazolopyridin-3-ones, and their subsequent testing for antibacterial activity indicates the potential of these compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
2-[[1-(2-phenylethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c27-21-8-7-20(25-13-4-12-22-25)23-26(21)17-19-10-15-24(16-11-19)14-9-18-5-2-1-3-6-18/h1-8,12-13,19H,9-11,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLYTCSZWLBMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate](/img/structure/B2495540.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495549.png)


![5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole](/img/structure/B2495555.png)
![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate](/img/structure/B2495556.png)
![N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2495557.png)
![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2495558.png)
